3-(Boc-amino)pyrrolidine Hydrochloride

Solubility Formulation Process Chemistry

In multi-step syntheses, an incorrect protecting group or counterion can derail an entire campaign. 3-(Boc-amino)pyrrolidine Hydrochloride (CAS 1188263-72-0) solves this by providing the optimal balance of Boc-orthogonality and stable hydrochloride salt form. Achieve robust, scalable Boc deprotection (79-88% yield) under mild conditions. Use orthogonally alongside Fmoc-amino acids in SPPS for site-specific 3-aminopyrrolidine introduction. Synthesize EGFR-targeting 1,3,5-triazines with potent anticancer activity (IC50 8.04 µM against MCF-7).

Molecular Formula C9H19ClN2O2
Molecular Weight 222.713
CAS No. 1188263-72-0
Cat. No. B592358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)pyrrolidine Hydrochloride
CAS1188263-72-0
Molecular FormulaC9H19ClN2O2
Molecular Weight222.713
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNC1.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H
InChIKeyUYIZWZJKNFDMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Boc-amino)pyrrolidine Hydrochloride: Product Overview


3-(Boc-amino)pyrrolidine Hydrochloride (CAS 1188263-72-0) is a hydrochloride salt of a Boc-protected 3-aminopyrrolidine derivative . It serves as a critical chiral building block in medicinal chemistry and organic synthesis, particularly for introducing the 3-aminopyrrolidine scaffold into drug candidates and peptidomimetics . The compound features a tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine, which provides orthogonality in multi-step syntheses, and is supplied as a stable hydrochloride salt .

Chiral building block 3-aminopyrrolidine scaffold for drug candidate and peptidomimetic synthesis
Boc orthogonal protection Enables selective, sequential deprotection in multi-step synthetic routes
Stable HCl salt form Supports reproducible handling and aqueous process compatibility

3-(Boc-amino)pyrrolidine HCl: Irreplaceable in Synthesis


The selection of a specific 3-aminopyrrolidine building block is not arbitrary; small changes in the protecting group, salt form, or stereochemistry profoundly impact reaction outcomes and final product quality. Directly substituting the free base 3-(Boc-amino)pyrrolidine (CAS 99724-19-3) for this hydrochloride salt can lead to decreased aqueous solubility and altered handling properties, impacting large-scale process reproducibility . Furthermore, using an unprotected 3-aminopyrrolidine or one with a different protecting group (e.g., Fmoc or Cbz) alters the synthetic route's orthogonality and may require a complete redesign of the deprotection sequence, introducing risk and inefficiency [1]. The quantitative evidence below establishes why this specific compound—with its defined stereochemistry (racemic or chiral), Boc protection, and hydrochloride counterion—is the optimal choice for specific research and industrial applications.

Salt form mismatch Free base (CAS 99724-19-3) may reduce aqueous solubility and alter handling reproducibility at scale relative to the HCl salt.
Protecting group shift Fmoc, Cbz, or unprotected analogs change synthetic orthogonality and may require deprotection sequence redesign.

3-(Boc-amino)pyrrolidine HCl: Differentiation Evidence


Enhanced Aqueous Solubility vs. Free Base

The hydrochloride salt form of 3-(Boc-amino)pyrrolidine demonstrates significantly enhanced aqueous solubility compared to its free base counterpart. This is a critical differentiator for both laboratory handling and industrial-scale synthesis, where solubility in common aqueous and polar organic solvents directly impacts reaction efficiency and purification steps .

Aqueous Solubility
Class-level inference
Enhanced vs. free base
Supports aqueous process selection
Specific solubility values not reported; class effect is well-established
Solubility Formulation Process Chemistry

High Boc Deprotection Yields

The quantitative deprotection of the Boc group from 3-(Boc-amino)pyrrolidine derivatives is a well-established, high-yielding process. A large-scale study demonstrated that deprotection of related N-Boc-3-aminopyrrolidine intermediates using concentrated HCl/acetone proceeds with excellent yields (79-88%), underscoring the predictability and efficiency of this step when using the Boc-protected starting material [1]. While not a direct head-to-head comparison, this data supports the reliability of the Boc strategy over alternatives that may require harsher or less efficient deprotection methods.

Deprotection Yield
Cross-study comparable
79–88%
Supports scalable deprotection planning
HCl/acetone, multi-kg scale; not head-to-head comparison
Deprotection Efficiency Process Chemistry Yield

Standardized Purity and Physical Form

Commercially available 3-(Boc-amino)pyrrolidine Hydrochloride (CAS 1188263-72-0) is offered with well-defined purity specifications, typically ≥95% or ≥97%, as a solid . This standardized purity profile ensures reproducible performance in synthetic applications, in contrast to less common or custom-synthesized analogs where batch-to-batch variability may be higher. The availability of analytical documentation (e.g., NMR, HPLC) from reputable vendors further supports its use in regulated environments .

Commercial Purity
Supporting evidence
≥95–97%
Supports batch reproducibility review
QC documentation available from major suppliers
Purity Quality Control Procurement

Orthogonal Boc Protection Strategy

The Boc protecting group on 3-(Boc-amino)pyrrolidine hydrochloride provides crucial orthogonality in complex syntheses. This allows for selective deprotection under mild acidic conditions (e.g., TFA or HCl) without affecting other base-labile protecting groups (e.g., Fmoc) that are commonly used in peptide synthesis . In contrast, using unprotected 3-aminopyrrolidine would lead to uncontrolled reactions at the primary amine, severely limiting its utility as a building block.

Orthogonal Protection
Class-level inference
Boc: acid-labile, base-stable
Enables sequential deprotection strategy
Critical for multi-step synthesis with Fmoc compatibility
Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

3-(Boc-amino)pyrrolidine HCl: Key Applications


Large-Scale Chiral Drug Intermediate Synthesis

This compound is ideally suited for multi-kilogram synthesis campaigns where a robust, high-yielding Boc deprotection is required. As demonstrated, the Boc group can be removed efficiently (79-88% yield) under scalable, mild conditions [1]. This minimizes yield loss and streamlines the overall process, making it a preferred building block for manufacturing chiral intermediates, such as those used in EGFR inhibitors [2].

Peptide and Peptidomimetic Synthesis

The Boc group on 3-(Boc-amino)pyrrolidine hydrochloride offers critical orthogonality, enabling its use alongside Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) [1]. This allows for the site-specific introduction of the 3-aminopyrrolidine moiety into peptide chains without compromising other sensitive functionalities, a key requirement for developing novel peptidomimetics and constrained peptide drugs [1].

Chiral 1,3,5-Triazine Scaffold Synthesis

The compound is a validated starting material for the synthesis of chirally pure 1,3,5-triazine derivatives, which have shown promising anticancer activity against MCF-7 (breast) and A549 (lung) cancer cell lines [1]. Specifically, it was used to synthesize a library of EGFR-targeting triazines, with one analog demonstrating an IC50 of 8.04 µM against MCF-7 cells [1]. Its reliable reactivity and defined stereochemistry are essential for generating libraries of such drug-like molecules.

Application
Selection Property
Validation Focus
Chiral intermediate scale-up synthesis
Boc deprotection yield profile
Process reproducibility at preparative scale
Peptide and peptidomimetic synthesis
Orthogonal Boc-Fmoc compatibility
Site-specific 3-aminopyrrolidine incorporation
EGFR-targeting triazine library synthesis
Stereochemical control and defined reactivity
Compound library SAR consistency

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